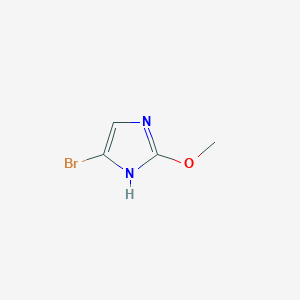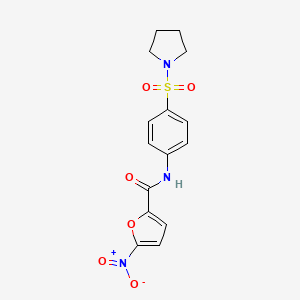
5-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a nitro group, and a pyrrolidine sulfonyl phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Nitro Group: Nitration of the furan ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Pyrrolidine Sulfonyl Phenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using hydrogenation techniques to modify the nitro group.
Substitution: The furan ring and the phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Halogenated Compounds: From electrophilic substitution reactions on the furan or phenyl rings.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its unique structural features.
Biological Studies: The compound can be used to study the effects of nitro and sulfonyl groups on biological systems.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of 5-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide would depend on its specific application. Generally, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A nitrofuran antibiotic with similar structural features.
Sulfonylureas: Compounds with a sulfonyl group that are used as antidiabetic agents.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that are used in various medicinal applications.
Uniqueness
5-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitro group, furan ring, and pyrrolidine sulfonyl phenyl group makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
852040-19-8 |
|---|---|
Formule moléculaire |
C15H15N3O6S |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
5-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O6S/c19-15(13-7-8-14(24-13)18(20)21)16-11-3-5-12(6-4-11)25(22,23)17-9-1-2-10-17/h3-8H,1-2,9-10H2,(H,16,19) |
Clé InChI |
LBKFUWVENUNQRN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Solubilité |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
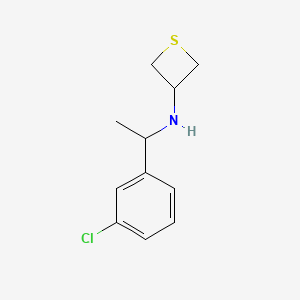
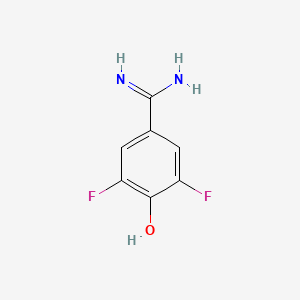
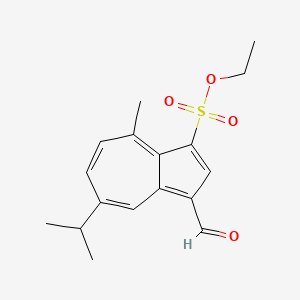


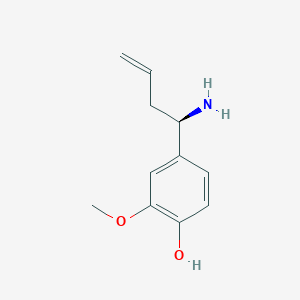
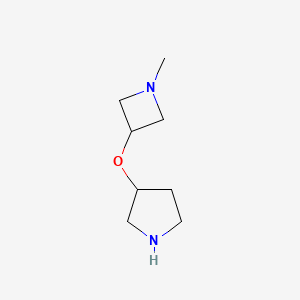

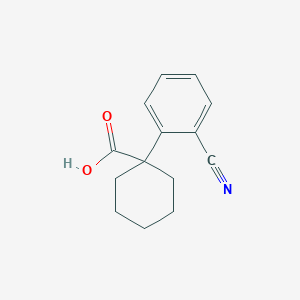


![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)
